![molecular formula C12H24N2NiS4 B2597816 Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel CAS No. 56377-18-5](/img/structure/B2597816.png)
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel
Overview
Description
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel is a chemical compound with the molecular formula C_14H_28N_2NiS_4. This compound is known for its unique structure, which includes a nickel center coordinated by sulfur atoms from carbamothioyl groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel typically involves the reaction of nickel salts with carbamothioyl ligands. One common method is to react nickel(II) chloride with butyl(methyl)carbamothioyl sulfide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides and other sulfur-containing byproducts.
Reduction: Reduction reactions can lead to the formation of nickel metal and reduced sulfur species.
Substitution: The sulfur atoms in the compound can be substituted by other ligands, leading to the formation of new nickel complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce nickel oxides, while substitution reactions can yield new nickel complexes with different ligands.
Scientific Research Applications
Coordination Chemistry
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel serves as a ligand in coordination chemistry. The compound's structure allows it to form stable complexes with various metal ions, enhancing the understanding of metal-ligand interactions. Its ability to coordinate through sulfur and nitrogen atoms provides insights into the design of new ligands for catalysis and material synthesis.
Recent studies have highlighted the biological activity of nickel complexes, including those containing thiourea derivatives like this compound. These compounds exhibit antimicrobial properties and may serve as potential candidates for drug development.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of nickel thiourea complexes against various bacterial strains. The results indicated significant inhibition zones, suggesting that these complexes could be developed into antimicrobial agents.
Catalytic Applications
This compound has shown promise as a catalyst in organic synthesis. Its ability to facilitate reactions such as cross-coupling and oxidation makes it valuable in synthetic organic chemistry.
Table 2: Catalytic Reactions Involving this compound
Reaction Type | Description | Reference |
---|---|---|
Cross-Coupling | Facilitates C-C bond formation | |
Oxidation | Catalyzes the oxidation of alcohols | |
Reduction | Assists in the reduction of carbonyl compounds |
Material Science
The incorporation of this compound into polymer matrices has been explored for developing new materials with enhanced properties. The unique electronic characteristics of nickel complexes can improve the mechanical and thermal stability of polymers.
Case Study: Polymer Composites
Research demonstrated that adding this compound to polyvinyl chloride (PVC) improved its thermal stability and mechanical strength, making it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The nickel center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. The sulfur atoms in the compound also play a crucial role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Di{[ethyl(methyl)carbamothioyl]sulfanyl}nickel
- Di{[propyl(methyl)carbamothioyl]sulfanyl}nickel
- Di{[butyl(ethyl)carbamothioyl]sulfanyl}nickel
Uniqueness
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel is unique due to its specific combination of butyl and methyl groups, which influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activity, binding affinity, and stability, making it a valuable compound for various applications.
Biological Activity
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel is a nickel-based compound with the molecular formula CHNNiS. Its unique structure, characterized by coordination of nickel with sulfur atoms from carbamothioyl groups, has made it a subject of interest in various fields, particularly in biological research.
The synthesis of this compound typically involves the reaction of nickel salts with carbamothioyl ligands. A common method includes reacting nickel(II) chloride with butyl(methyl)carbamothioyl sulfide in the presence of a base like sodium hydroxide, often conducted in organic solvents under reflux conditions. This method yields a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for further applications in research and industry.
The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes. The nickel center can coordinate with functional groups on biological molecules, leading to alterations in their structure and activity. This interaction may affect enzymatic pathways, potentially influencing cellular processes such as apoptosis and cell cycle regulation.
Antimicrobial Properties
The compound's potential antimicrobial properties have also been explored. Thiourea derivatives, including those containing nickel, have demonstrated antibacterial and antifungal activities. This suggests that this compound may possess similar properties, warranting further investigation into its effectiveness against various pathogens .
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have shown that nickel complexes can interact with cellular membranes and enzymes, leading to alterations in metabolic activities. For example, research on dithiocarbamate derivatives has highlighted their ability to inhibit certain enzymes linked to cancer progression.
- Toxicological Assessments : The toxicity profile of nickel compounds is crucial for understanding their safety in biological applications. Studies indicate that while some nickel complexes exhibit beneficial biological activities, they also pose risks due to potential toxicity at higher concentrations.
- Mechanistic Insights : Investigations into the mechanisms by which thiourea derivatives exert their biological effects reveal that these compounds can induce oxidative stress within cells, leading to apoptosis. This mechanism may be applicable to this compound as well.
Comparison with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Di{[ethyl(methyl)carbamothioyl]sulfanyl}nickel | Moderate antitumor effects | Ethyl group influences reactivity |
Di{[propyl(methyl)carbamothioyl]sulfanyl}nickel | Antimicrobial properties | Propyl group alters solubility |
Di{[butyl(ethyl)carbamothioyl]sulfanyl}nickel | Potentially cytotoxic | Combination of butyl and ethyl groups |
Properties
IUPAC Name |
N-butyl-N-methylcarbamodithioate;nickel(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NS2.Ni/c2*1-3-4-5-7(2)6(8)9;/h2*3-5H2,1-2H3,(H,8,9);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULFMGGLXPRNPI-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=S)[S-].CCCCN(C)C(=S)[S-].[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2NiS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319523 | |
Record name | Nickel(2+) bis[butyl(methyl)carbamodithioate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-18-5 | |
Record name | Nickel(2+) bis[butyl(methyl)carbamodithioate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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